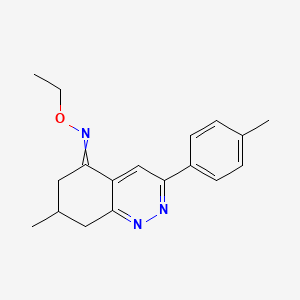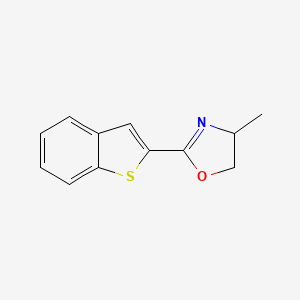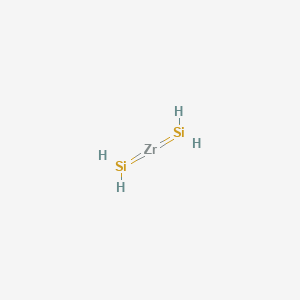
Disilylidenezirconium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disilylidenezirconium is an organometallic compound that features a zirconium atom bonded to two silicon atoms through double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of disilylidenezirconium typically involves the reaction of zirconium tetrachloride with disilane in the presence of a reducing agent. One common method includes the use of sodium amalgam as the reducing agent under an inert atmosphere to prevent oxidation. The reaction is carried out at elevated temperatures to facilitate the formation of the desired compound.
Industrial Production Methods: While the industrial production of this compound is not as widespread as other organometallic compounds, it can be scaled up using similar synthetic routes. The key to successful industrial production lies in maintaining strict control over reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Disilylidenezirconium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium dioxide and silicon dioxide.
Reduction: It can be reduced further to form zirconium metal and silicon.
Substitution: this compound can participate in substitution reactions where the silicon atoms are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or ozone can be used as oxidizing agents.
Reduction: Hydrogen gas or lithium aluminum hydride can serve as reducing agents.
Substitution: Halogenated compounds or organolithium reagents are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Zirconium dioxide and silicon dioxide.
Reduction: Zirconium metal and silicon.
Substitution: Various organozirconium compounds depending on the substituents used.
Scientific Research Applications
Disilylidenezirconium has found applications in several scientific research areas:
Chemistry: It is used as a catalyst in polymerization reactions and as a precursor for the synthesis of other organometallic compounds.
Biology: Research is ongoing to explore its potential as a biocompatible material for medical implants.
Medicine: Its unique properties are being investigated for use in drug delivery systems.
Industry: this compound is used in the production of advanced materials with specific electronic and mechanical properties.
Mechanism of Action
The mechanism by which disilylidenezirconium exerts its effects involves the interaction of the zirconium center with various substrates. The zirconium atom acts as a Lewis acid, facilitating the activation of substrates through coordination. This activation allows for subsequent chemical transformations, such as polymerization or substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substrates used.
Comparison with Similar Compounds
Zirconocene dichloride: Another organozirconium compound used in catalysis.
Zirconium tetrachloride: A precursor for various zirconium-based compounds.
Disilane: A silicon-based compound used in the synthesis of disilylidenezirconium.
Uniqueness: this compound is unique due to its double-bonded silicon-zirconium structure, which imparts distinct reactivity and stability compared to other zirconium compounds. This unique bonding arrangement allows for specific applications in catalysis and material science that are not achievable with other similar compounds.
Properties
Molecular Formula |
H4Si2Zr |
|---|---|
Molecular Weight |
151.43 g/mol |
IUPAC Name |
disilylidenezirconium |
InChI |
InChI=1S/2H2Si.Zr/h2*1H2; |
InChI Key |
ZSONHIWWHDAZQO-UHFFFAOYSA-N |
Canonical SMILES |
[SiH2]=[Zr]=[SiH2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


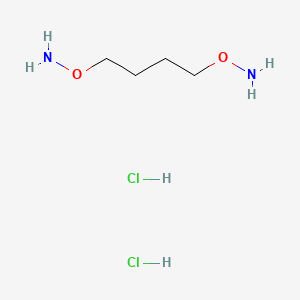
![6-Methacryloyl-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B12506719.png)


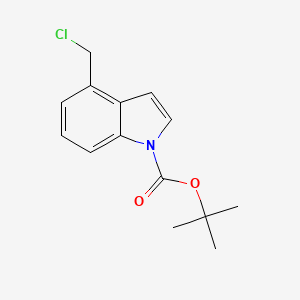
![[(E)-Cinnamyl]phosphonic acid](/img/structure/B12506754.png)
![ethyl 4-[({2-[(4-fluoro-3-methylphenyl)amino]-4-methyl-6-oxopyrimidin-1(6H)-yl}acetyl)amino]benzoate](/img/structure/B12506760.png)
![17-Methoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-16-ol;hydrochloride](/img/structure/B12506765.png)
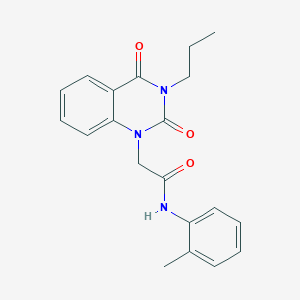
![N-[(2-iodophenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12506769.png)
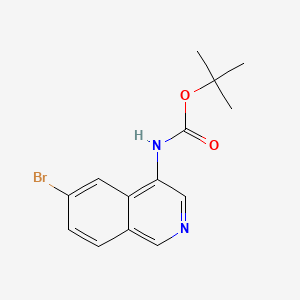
![Ethyl 1-(1-oxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate](/img/structure/B12506779.png)
